molecular formula C14H27BrO2 B150106 9-Tetrahydropyranyloxy-1-bromononane CAS No. 55695-90-4

9-Tetrahydropyranyloxy-1-bromononane

Cat. No. B150106
CAS RN: 55695-90-4
M. Wt: 307.27 g/mol
InChI Key: LKEZIRZMJBUPIS-UHFFFAOYSA-N
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Description

1-Bromononane is a brominated alkane with the chemical formula CH₃(CH₂)₈Br . Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

1-Bromononane can be synthesized from nonane . Tetrahydropyran rings are important motifs in biologically active molecules and can be synthesized using various strategies .


Molecular Structure Analysis

The molecular structure of 1-Bromononane consists of a chain of nine carbon atoms with a bromine atom attached to one end . Tetrahydropyran has a six-membered ring structure with one oxygen atom .


Chemical Reactions Analysis

1-Bromononane, being an alkyl halide, can undergo various reactions such as nucleophilic substitution or elimination . Tetrahydropyran can participate in reactions typical for ethers .


Physical And Chemical Properties Analysis

1-Bromononane is a liquid at room temperature . Its physical and chemical properties include being a combustible liquid, having a flash point of 90 °C, and it may cause damage to organs through prolonged or repeated exposure if inhaled .

Safety And Hazards

1-Bromononane is considered hazardous. It’s a combustible liquid and may damage fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

2-(9-bromononoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEZIRZMJBUPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449385
Record name 9-Tetrahydropyranyloxy-1-bromononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Tetrahydropyranyloxy-1-bromononane

CAS RN

55695-90-4
Record name 9-Tetrahydropyranyloxy-1-bromononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9-bromo-1-nonanol (2.00 g, 8.96 mmol), 3,4-dihydro-2H-pyran (792 mg, 9.41 mmol), and pyridinium toluene-4-sulfonate (1.08 g, 4.30 mmol) in dichloromethane (34 mL) was stirred at room temperature for 16 h, then washed with 2 M aq. sodium carbonate solution and brine, dried over sodium sulfate, filtered, and evaporated. Chromatography (SiO2; heptane-ethyl acetate gradient) produced 2-(9-bromo-nonyloxy)-tetrahydro-pyran (2.45 g, 89%). Colorless oil, m/e=324.1 ([M+NH4]).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

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